Nafoxidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

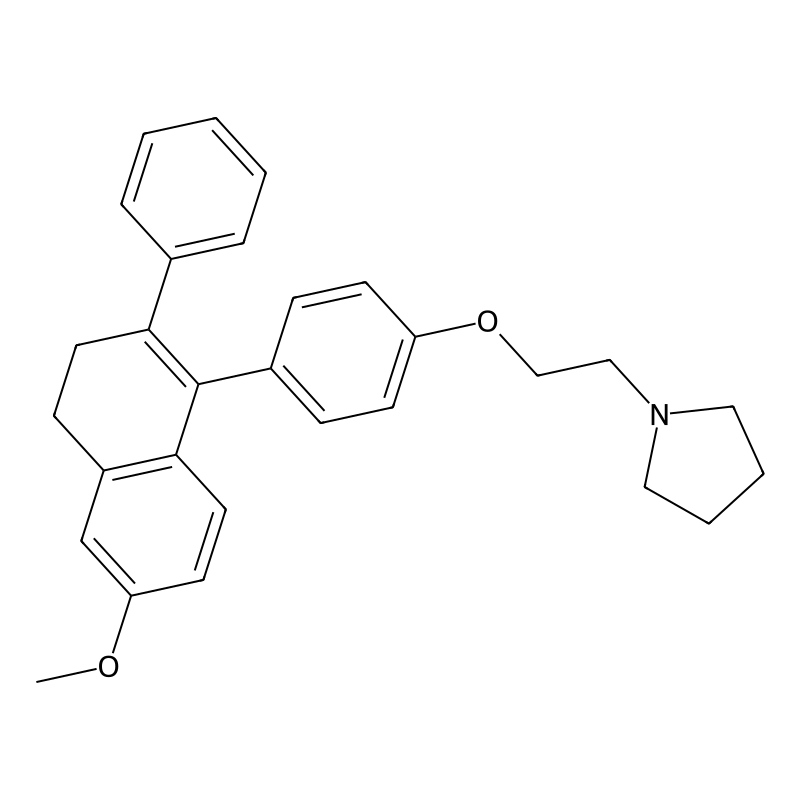

Nafoxidine is a triphenylethylene derivative with the chemical formula and is classified as a nonsteroidal agent. It functions primarily as a partial estrogen antagonist, competing with endogenous estrogen for binding to estrogen receptors. This characteristic makes it valuable in the treatment of conditions influenced by estrogen, such as certain types of breast cancer and osteoporosis .

- Electrophilic Aromatic Substitution: This reaction allows for the introduction of various substituents onto the aromatic rings of Nafoxidine.

- Nucleophilic Substitution: The compound can react with nucleophiles at specific sites, facilitating the formation of various derivatives.

- Hydrogenation: Nafoxidine can be hydrogenated to modify its structure and potentially enhance its biological activity .

Nafoxidine exhibits several biological activities:

- Estrogen Receptor Modulation: It acts as a partial agonist/antagonist at estrogen receptors, which can lead to varied effects depending on the tissue type.

- Anticancer Properties: Its ability to inhibit estrogen activity makes it a candidate for treating estrogen-dependent cancers .

- Bone Density Improvement: Research indicates that Nafoxidine may help in preventing bone loss associated with osteoporosis by modulating estrogen activity in bone tissue .

The synthesis of Nafoxidine has been explored through various methods:

- Three-Component Coupling Reaction: This method involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of Lewis acids like Hafnium(IV) chloride. This approach yields Nafoxidine efficiently through a series of transformations including carbocyclization and double-bond migration .

- Two-Step Catalytic Approach: A concise synthesis involves an initial α-arylation followed by further transformations to yield Nafoxidine in high yields .

- Nickel-Catalyzed Reactions: Nickel-catalyzed methodologies have also been employed for synthesizing intermediates leading to Nafoxidine, showcasing versatility in synthetic strategies .

Nafoxidine is primarily applied in:

- Cancer Therapy: Its role as an estrogen receptor modulator positions it as a therapeutic agent for hormone-sensitive tumors.

- Osteoporosis Treatment: It is being investigated for its potential to improve bone density and prevent osteoporosis-related fractures .

- Research Tool: Nafoxidine serves as a model compound in studies investigating estrogen receptor interactions and mechanisms.

Studies on Nafoxidine's interactions reveal:

- Binding Affinity: It competes effectively with estradiol for binding to estrogen receptors, demonstrating significant affinity and selectivity.

- Synergistic Effects: Research suggests that combining Nafoxidine with other therapeutic agents may enhance its efficacy in treating hormone-dependent cancers .

Similar Compounds

Several compounds share structural or functional similarities with Nafoxidine:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Lasofoxifene | Structural analog; both are triphenylethylenes | More potent SERM; used for osteoporosis |

| Tamoxifen | Estrogen receptor modulator | More widely studied; used primarily for breast cancer |

| Raloxifene | Selective estrogen receptor modulator | Primarily used for osteoporosis; different side effects |

| Clomiphene | Estrogen receptor antagonist | Used mainly for fertility treatments |

Nafoxidine is unique due to its specific binding characteristics and potential applications in both cancer therapy and osteoporosis management, distinguishing it from these other compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

Effects of nafoxidine and oestriol on the oestradiol-induced activation of rat liver tryptophan oxygenase and tyrosine aminotransferase and increase in uterine weight

A D HamburgerPMID: 21043251 DOI: 10.1016/0006-2952(81)90347-6

Abstract

Development of concise two-step catalytic approach towards lasofoxifene precursor nafoxidine

Carin C C Johansson Seechurn, Ivana Gazić Smilović, Thomas Colacot, Antonio Zanotti-Gerosa, Zdenko ČasarPMID: 29678534 DOI: 10.1016/j.bmc.2018.04.021

Abstract

We have elaborated a two-step catalytic approach to nafoxidine, a key precursor to lasofoxifene. Firstly, an efficient α-arylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with chlorobenzene was developed, which operates at low 0.1 mol% Pd-132 catalyst loading in the presence of 1.9 equivalents of sodium tert-butoxide at 60 °C in 1,4-dioxane and provides 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one in 90% yield. Secondly, we have demonstrated that 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one can be converted to nafoxidine in 61% yield via CeClpromoted reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium, which is formed in-situ from the corresponding arylbromide precursor and n-butyllithium. Altogether, the shortest two-step approach to nafoxidine from simple tetralone commodity starting material has been developed with overall 55% yield. The developed synthetic approach to nafoxidine has several beneficial aspects over the one used in the synthetic route primarily developed for the preparation of lasofoxifene.

Prediction of ligand binding affinity using a multiple-conformations-multiple-protonation scheme: application to estrogen receptor α

Miho Y Mizutani, Yoshihiro Takamatsu, Tazuko Ichinose, Akiko ItaiPMID: 22293477 DOI: 10.1248/cpb.60.183

Abstract

A fast method that can predict the binding affinities of chemicals to a target protein with a high degree of accuracy will be very useful in drug design and regulatory science. We have been developing a scoring function for affinity prediction, which can be applied to extensive protein systems, and also trying to generate a prediction scheme that specializes in each target protein, with as high a predictive power as possible. In this study, we have constructed a prediction scheme with target-specific scores for estimating ligand-binding affinities to human estrogen receptor α (ERα), considering the major conformational change between agonist- and antagonist-bound forms and the change in protonation states of histidine at the ligand-binding site. The generated scheme calibrated with fewer training compounds (23 for the agonist-bound form, 17 for the antagonist-bound form) demonstrated good predictive power (a predictive r(2) of 0.83 for 154 validation compounds); this was also true for compounds with frameworks that were quite different from those of the training compounds. Our prediction scheme will be useful in drug development targeting ERα and in primary screening of endocrine disruptors, and provides a successful method of affinity prediction considering the major conformational changes in a protein.Comparison of the antiproliferative properties of antiestrogenic drugs (nafoxidine and clomiphene) on glioma cells in vitro

Gökçen Yaz, Selda Kabadere, Pnar Oztopçu, Ramazan Durmaz, Ruhi UyarPMID: 15289732 DOI: 10.1097/01.coc.0000071945.15623.c6

Abstract

The antitumoral activity of nonsteroidal antiestrogens on C6 and low passage of human glioma cells was investigated. Tamoxifen and its metabolite, 4-hydroxytamoxifen, did not influence viability of the human cells, but tamoxifen had a limited antiproliferative effect on C6 cells (IC50: 49 micromol/l). The derivatives of tamoxifen, nafoxidine and clomiphene, caused reduction of living cell number in a dose-dependent manner. These two drugs showed differences in their potency following 24-hour incubation in a humidified atmosphere with 37 degrees C and 5% CO2. Obtained from a tetrazolium-formazan growth rate assay, IC50 of nafoxidine for C6 cells was calculated as 44 micromol/l and for the human cells as 16.5 micromol/l. The calculated IC50 dose of clomiphene for C6 is 16 micromol/l and for the human cells 13 micromol/l. Compared to the other drugs we used, it is clear that clomiphene is the most efficient inhibitor of C6 and the human glioma cells. These preliminary results suggest that nafoxidine and clomiphene possess antiproliferative effect on two different sources of glioma cells and therefore, instead of tamoxifen, multiple activities of these drugs may enable their use in combination therapy of glioblastoma malignancies.Role of protein kinase C-dependent signaling pathways in the antiangiogenic properties of nafoxidine

Mariana S De Lorenzo, Hernan G Farina, Daniel F Alonso, Daniel E GomezPMID: 15274349 DOI:

Abstract

We analyzed the effect of nafoxidine on the earlier biological processes of angiogenesis and explored the role of different signaling pathways involved in the in vitro response of endothelial cells (HUVEC). Nafoxidine significantly inhibited adhesion, spreading, migration and invasion of HUVEC at concentrations ranging from 1 to 2.5 microM. Endothelial cord formation on Matrigel was inhibited by nafoxidine and cotreatment with phorbol-12-myristate-13-acetate (PMA) clearly prevented the antiangiogenic effect of the antiestrogen. On the contrary, cotreatment with the PKC inhibitor bisindolylmaleimide potentiated inhibition of cord formation. PMA also inhibited the nafoxidine-induced secretion of metalloproteinase-2 and tissue inhibitor of metalloproteinases-1 in HUVEC monolayers. Cotreatment with the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine and the cAMP analog N6,2'-o-dibutyryladenosine 3',5'-cyclic monophosphate prevented the inhibition of endothelial cord formation induced by nafoxidine. Our work presents evidence about the signaling pathways involved in the antiangiogenic effect of nafoxidine, suggesting that PKC-dependent signaling pathways are essential in angiogenesis during endothelial cord formation.Multifactorial activities of nonsteroidal antiestrogens against leukemia

Tamar Hayon, Lena Atlas, Etti Levy, Alexander Dvilansky, Ofer Shpilberg, Ilana NathanPMID: 14585326 DOI: 10.1016/s0361-090x(03)00102-8

Abstract

The antileukemic activity of nonsteroidal antiestrogens was investigated. Tamoxifen, clomiphene and nafoxidine caused a decrease in viability of the estrogen receptor-negative T-lymphoblastic leukemia cell line CCRF/CEM, nafoxidine being the most active. A combination of clomiphene and genistein resulted in a synergistic cytotoxic effect when applied to Molt-3, another T-lymphblastic leukemic cell line. The antiestrogens arrested the cells at G(0)/G(1) phase and induced apoptosis. Using the CCRF/VCR(1000) cell line, which is resistant to vincristine, it was observed that the effect of nafoxidine on modulating drug resistance was manifested at a lower concentration than that causing a direct cytotoxic effect. Nafoxidine inhibited the Pgp pump activity as measured by rhodamine 123 efflux. Combination with verapamil was found to be more effective in abrogating the pump activity. This study points to the multifactorial activities of nonsteroidal antiestrogens against lymphoblastic leukemia and implies their potential use in clinical treatment as antileukemic drugs.Genistein effects on growth and cell cycle of Candida albicans

A Yazdanyar, M Essmann, B LarsenPMID: 11287745 DOI: 10.1007/BF02256407

Abstract

Microbial virulence is generally considered to be multifactorial with infection resulting from the sum of several globally regulated virulence factors. Estrogen may serve as a signal for global virulence induction in Candida albicans. Nonsteroidal estrogens and estrogen receptor antagonists may therefore have interesting effects on yeast and their virulence factors. Growth of C. albicans was monitored by viable plate counts at timed intervals after inoculation into yeast nitrogen broth plus glucose. To determine if increased growth of yeast in the presence of estradiol was due to tyrosine kinase-mediated signaling, we measured growth in the presence of genistein, estradiol or genistein plus estradiol and compared these conditions to controls, which were not supplemented with either compound. Unexpectedly, genistein stimulated growth of C. albicans. In addition, genistein was found to increase the rate of germination (possibly reflecting release from G(0) into G(1) cell cycle phase) and also increased Hsp90 expression, demonstrated by a dot blot technique which employed a commercial primary antibody detected with chemiluminescence with horseradish peroxidase-labeled secondary antibody. These biological effects may be attributable to genistein's activity as a phytoestrogen. In contrast, nafoxidine suppressed growth of Candida and mildly diminished Hsp90 expression. This study raises the possibility of receptor cross-talk between estrogen and isoflavinoid compounds, and antiestrogens which may affect the same signaling system, though separate targets for each compound were not ruled out.Nafoxidine modulates the expression of matrix-metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinases-1 (TIMP-1) in endothelial cells

M S De Lorenzo, D F Alonso, D E GomezPMID: 10769686 DOI:

Abstract

During angiogenesis, proteases and their inhibitors interact in the remodelling of the basement membrane. It has been demonstrated that nafoxidine has antiangiogenic activity in the chick egg chorioallantoic membrane assay, but the precise mechanism of action is unknown. We have analyzed the effect of the partial estrogen antagonist nafoxidine on human umbilical vein endothelial cells (HUVEC). Our data indicated that in nafoxidine-treated endothelial cells MMP-2 was activated. Nafoxidine upregulated, in a dose-dependent manner, the secretion of a 66 kDa TIMP-1 dimer, that lacks anti-MMP activity and inhibited angiogenesis in the endothelial cord formation assay. We can postulate that nafoxidine induces an increase in TIMP-1, which has antiangiogenic activity in the late stages of tube formation, independent of its capacity to inhibit MMPs.Inhibition of volume-regulated anion channels in cultured endothelial cells by the anti-oestrogens clomiphene and nafoxidine

C Maertens, G Droogmans, P Chakraborty, B NiliusPMID: 11156570 DOI: 10.1038/sj.bjp.0703786

Abstract

1. We have used the whole-cell patch clamp technique to study the effect of the partial anti-oestrogens clomiphene and nafoxidine, the pure anti-oestrogens ICI 182,780 and RU 58,668 and the oestrogen ss-estradiol, on the volume-regulated anion channel (VRAC) in cultured pulmonary artery endothelial (CPAE) cells. 2. In contrast to the pure anti-oestrogens and ss-estradiol, clomiphene and nafoxidine potently inhibited the volume-sensitive chloride current, I(Cl,swell), activated by challenging CPAE cells with a 25% hypotonic solution. For clomiphene, the estimated IC(50) and Hill coefficient were 1.03+/-0.14 microM and 1.40+/-0.21 respectively. In the case of nafoxidine, these values were 1.61+/-0.29 microM and 1.24+/-0.19. 3. The inhibition induced by the pure enantiomers of clomiphene, zuclomiphene and enclomiphene, was not different from that of the racemic mixture, indicating that the interaction between clomiphene and VRAC is not stereoselective. 4. Clomiphene and nafoxidine inhibited proliferation of CPAE cells. Half-maximal inhibition was found at 1.98+/-0.17 and 1.66+/-0.21 microM respectively, concentrations similar to those for half-maximal block of VRAC. 5. In conclusion, the nonsteroidal partial anti-oestrogens nafoxidine and clomiphene are potent inhibitors of volume-regulated anion channels. The inhibition by clomiphene is not stereoselective and occurs at concentrations close to therapeutically relevant concentrations. Finally, both drugs inhibit the proliferation of endothelial cells.Evaluation and mode of action of nonsteroidal antiestrogens

M R Prasad, M S SankaranPMID: 12259719 DOI: